Tert-butyl (2-amino-2-thioxoethyl)carbamate
CAS No.: 89226-13-1
Cat. No.: VC2023443
Molecular Formula: C7H14N2O2S
Molecular Weight: 190.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89226-13-1 |
|---|---|
| Molecular Formula | C7H14N2O2S |
| Molecular Weight | 190.27 g/mol |
| IUPAC Name | tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate |
| Standard InChI | InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10) |
| Standard InChI Key | AGBIUUFZUPNDTM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(=S)N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(=S)N |
Introduction
Chemical Identity and Structure
Tert-butyl (2-amino-2-thioxoethyl)carbamate (CAS: 89226-13-1) is an organic compound with the molecular formula C7H14N2O2S and a molecular weight of 190.261 g/mol . This compound is characterized by a thioamide functional group and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in organic synthesis.
Nomenclature and Identification
The compound has several synonyms in the scientific literature, reflecting its structural characteristics and chemical behavior:
| Parameter | Information |
|---|---|
| CAS Number | 89226-13-1 |
| IUPAC Name | tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate |
| Molecular Formula | C7H14N2O2S |
| Molecular Weight | 190.261 g/mol |
| InChI Key | AGBIUUFZUPNDTM-UHFFFAOYSA-N |
| PubChem CID | 5324304 |
| MDL Number | MFCD09025922 |
Structural Characteristics
The compound contains several key functional groups that determine its reactivity and applications:
-
A thioamide group (C=S) instead of the more common amide (C=O)
-
A tert-butoxycarbonyl (Boc) protecting group
-
A methylene bridge connecting the two nitrogen-containing functionalities
The presence of the thioxo group (C=S) distinguishes this compound from its oxygen-containing analog, tert-butyl (2-amino-2-oxoethyl)carbamate, and imparts distinct chemical properties and reactivity patterns .
Physical and Chemical Properties
Physical Properties
The physical properties of tert-butyl (2-amino-2-thioxoethyl)carbamate have been documented in various certificates of analysis and product specifications:
| Property | Value | Reference |
|---|---|---|
| Appearance | Off-white to gray solid | |
| Melting Point | 120-140°C | |
| Storage Temperature | 2-8°C (refrigerator) or room temperature |
Chemical Stability and Reactivity
The compound contains a relatively reactive thioamide group, which can participate in various transformations including cyclization reactions. The Boc-protected amine offers selectivity in further functionalization reactions. The thioamide group demonstrates higher reactivity compared to standard amide groups, particularly in reactions with electrophiles .
Synthesis Methods
Several synthetic routes have been documented for the preparation of tert-butyl (2-amino-2-thioxoethyl)carbamate, with the most common approaches involving the thionation of the corresponding oxygen-containing precursor.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Boc-glycine, Lawesson's reagent | Dichloromethane, 25°C, 16h | 100% | |
| Carboxamide precursor (compound 85) | Method D (not specified in detail) | Not specified |
In a detailed procedure, Boc-glycine (2.34 g, 0.134 mmol) was dissolved in dichloromethane (130 mL) and treated with Lawesson's reagent (2.9 g, 0.52 equivalents). The mixture was stirred at 25°C for 16 hours, followed by filtration and solvent evaporation. The residue was purified using dichloromethane:ethyl acetate (1:1) to yield 2.56 g (100%) of the thioamide .
Role in Multi-step Syntheses
The compound serves as a key intermediate in the synthesis of thiazole derivatives. After formation of the thioamide, it can undergo cyclization with α-haloketones to form substituted thiazole rings .
Analytical Characterization
Spectroscopic Properties
Analytical data for tert-butyl (2-amino-2-thioxoethyl)carbamate typically includes NMR spectroscopy, which can confirm the structure and assess purity:
| Analytical Method | Observation | Reference |
|---|---|---|
| 1H NMR | Characteristic signals consistent with structure | |
| Mass Spectrometry | Molecular ion peak at m/z consistent with molecular weight |
| Supplier | Purity | Assessment Method | Reference |
|---|---|---|---|
| ChemScene | ≥97.0% | NMR | |
| ChemScene (another batch) | ≥95.0% | NMR | |
| Thermo Scientific | 90.0% | Not specified | |
| Other suppliers | ≥95% | Not specified |
Applications in Research and Development
Synthesis of Heterocyclic Compounds
Tert-butyl (2-amino-2-thioxoethyl)carbamate is particularly valuable in the synthesis of thiazole derivatives, which are important scaffolds in medicinal chemistry. The thioamide functionality readily reacts with α-haloketones to form substituted thiazole rings .
Pharmaceutical Applications
In pharmaceutical research, the compound has been utilized in the synthesis of amino acid-derived thiazole compounds that have been investigated for their potential to modulate P-glycoprotein (P-gp) function . These compounds are of interest for addressing multidrug resistance in cancer therapy.
According to a comprehensive study on the synthesis of amino acid-derived thiazole compounds, tert-butyl (2-amino-2-thioxoethyl)carbamate (compound 90) was obtained from carboxamide 85 and subsequently converted to thiazole derivatives that showed varying effects on P-gp ATPase activity .
Use as a Building Block
The compound serves as a valuable building block for the construction of more complex molecules. Its dual functional groups (protected amine and thioamide) allow for selective reactions and structural elaboration in multiple directions .
Comparison with Related Compounds
Structural Analogs
Tert-butyl (2-amino-2-thioxoethyl)carbamate can be compared with several structurally related compounds:
Reactivity Differences
The thioxo group in tert-butyl (2-amino-2-thioxoethyl)carbamate exhibits enhanced reactivity compared to the oxo group in its analog. This increased reactivity is particularly advantageous in cyclization reactions leading to the formation of thiazole rings .
In the synthesis of thiazole compounds, the thioamide functionality of tert-butyl (2-amino-2-thioxoethyl)carbamate reacts with α-haloketones such as 3-bromopyruvic acid to form 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid, a precursor for further pharmaceutical derivatives .
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